3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride
Overview
Description
3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride is a chemical compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, 4-chloroquinazoline can react with piperidine in the presence of a base such as potassium carbonate.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme, thereby blocking a biochemical pathway involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 4-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride
- 3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione sulfate
- 3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione phosphate
Uniqueness
3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form. This uniqueness can influence its solubility, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-piperidin-4-yl-1H-quinazoline-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c17-12-10-3-1-2-4-11(10)15-13(18)16(12)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDKVGWFPSOSDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C3=CC=CC=C3NC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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